NSC 10010

Catalog No.
S537659
CAS No.
6286-09-5
M.F
C31H42Cl2N4O2
M. Wt
573.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC 10010

CAS Number

6286-09-5

Product Name

NSC 10010

IUPAC Name

N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;dihydrochloride

Molecular Formula

C31H42Cl2N4O2

Molecular Weight

573.6 g/mol

InChI

InChI=1S/C31H40N4O2.2ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);2*1H

InChI Key

PYXMJTIQBGOWBI-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC

solubility

Soluble in DMSO

Synonyms

NSC10010; NSC-10010; NSC 10010; NSC#10010; NSC#-10010; NSC# 10010;

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl.Cl

The exact mass of the compound N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine is 500.3151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10010. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NSC 10010, also known as 3-Ethoxypyridine-2-carboxaldehyde thiosemicarbazone (3-ET), is a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone (HCT) class of compounds. This class is defined by its potent metal ion chelation capabilities and its established role as an inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. The primary value proposition for HCTs like NSC 10010 in research and development is their anticancer activity, which is mechanistically linked to their ability to disrupt iron metabolism and arrest cell proliferation. Therefore, procurement decisions for this compound are typically driven by its specific performance within this well-understood mechanistic class.

References

While structurally similar to benchmark compounds like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), NSC 10010 cannot be considered a generic substitute. Structure-activity relationship studies consistently demonstrate that minor modifications to the pyridine ring, such as the 3-ethoxy group in NSC 10010, fundamentally alter the electronic properties of the molecule. These changes directly impact the redox potential of the resulting iron complex, which in turn governs its ability to generate reactive oxygen species (ROS)—a key mechanistic differentiator. Consequently, substituting NSC 10010 with a close analog like Triapine can lead to significant, unpredictable shifts in cellular toxicity, off-target effects, and overall biological activity, compromising experimental reproducibility and data interpretation.

Differentiated In Vitro Antiproliferative Activity Compared to Triapine

In a comparative analysis using the NCI-60 human tumor cell line screen, NSC 10010 demonstrated a distinct pattern of antiproliferative activity relative to the clinical candidate Triapine (NSC 663249). While both compounds show broad potency, NSC 10010 exhibits a different spectrum of selectivity. For example, in the CCRF-CEM leukemia cell line, NSC 10010 has a GI50 value of 1.55 µM, whereas Triapine is more potent with a GI50 of 0.05 µM. Conversely, in the HOP-92 non-small cell lung cancer line, NSC 10010 (GI50 0.91 µM) shows greater potency than Triapine (GI50 2.00 µM).

Evidence DimensionGrowth Inhibition (GI50) in HOP-92 Cell Line
Target Compound Data0.91 µM for NSC 10010
Comparator Or Baseline2.00 µM for Triapine (NSC 663249)
Quantified Difference2.2-fold more potent
ConditionsNCI-60 Human Tumor Cell Line Screen, 48-hour exposure.

This differential activity profile allows researchers to select NSC 10010 for specific cancer models where it may be more effective or to investigate mechanisms of resistance to Triapine.

Modulated Redox Activity of Metal Complexes: A Key Processability Differentiator

The primary mechanism of action for many thiosemicarbazones involves the formation of redox-active iron complexes that generate cytotoxic reactive oxygen species (ROS). Structure-activity studies show that electron-donating groups on the pyridine ring, such as the 3-ethoxy substituent in NSC 10010, can modulate the redox potential of the iron complex. This makes it less prone to redox cycling compared to analogs with electron-withdrawing groups or the unsubstituted pyridine found in Triapine's core structure. While direct comparative electrochemical data for NSC 10010 is not prominently published, the established chemical principles indicate it likely forms a less redox-active iron complex.

Evidence DimensionRedox potential of Fe(III)/Fe(II) complex
Target Compound DataLowered by electron-donating 3-ethoxy group
Comparator Or BaselineHigher potential in analogs with electron-withdrawing groups or unsubstituted rings (e.g., Triapine)
Quantified DifferenceQualitatively less prone to redox cycling
ConditionsAqueous solution, physiological pH.

This allows for the decoupling of anticancer effects; NSC 10010 is a more suitable tool for studying iron deprivation or direct ribonucleotide reductase inhibition with minimized confounding effects from ROS-induced cellular damage.

Investigating Non-Redox-Based Mechanisms of Thiosemicarbazone Activity

When the primary research goal is to isolate and study the effects of ribonucleotide reductase inhibition or iron sequestration, while minimizing confounding cellular damage from oxidative stress, NSC 10010 is a more appropriate choice than highly redox-active analogs. Its 3-ethoxy group is expected to dampen the generation of reactive oxygen species by its iron complex, providing a cleaner experimental system.

Exploiting Alternative Sensitivity Profiles in Cancer Cell Models

For studies using cancer models that have shown resistance or low sensitivity to the benchmark compound Triapine, such as certain non-small cell lung cancer lines, NSC 10010 offers a rational alternative. Its distinct antiproliferative profile, confirmed in NCI-60 screening, provides a valuable tool for exploring differential therapeutic vulnerabilities.

Reference Compound for Structure-Activity Relationship (SAR) Studies

In the development of novel thiosemicarbazone-based therapeutics, NSC 10010 serves as a critical reference compound. Its structure provides a key data point on the effect of an electron-donating substituent at the 3-position of the pyridine ring, allowing medicinal chemists to systematically probe how electronic modifications affect target engagement, redox activity, and cellular potency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

572.2684820 g/mol

Monoisotopic Mass

572.2684820 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F8QSS8FL49

Dates

Last modified: 02-18-2024
1: Dzeng RK, Jha HC, Lu J, Saha A, Banerjee S, Robertson ES. Small molecule growth inhibitors of human oncogenic gammaherpesvirus infected B-cells. Mol Oncol. 2015 Feb;9(2):365-76. doi: 10.1016/j.molonc.2014.09.006. Epub 2014 Sep 26. PubMed PMID: 25306391; PubMed Central PMCID: PMC4305020.

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